Fluotrimazole

Overview

Description

Mechanism of Action

Target of Action

Fluotrimazole, also known as Fluotrimazol, is a wide-spectrum antifungal drug . Its primary target is the enzyme lanosterol 14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, lanosterol 14 α-demethylase, by inhibiting its activity . This inhibition interferes with the synthesis of ergosterol . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Therefore, its depletion leads to alterations in the cell membrane, disrupting its function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14 α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its structure and function .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animals . It was found that only 10% of the administered dose reaches the systemic circulation after metabolism . Most of the substance was detected in the feces, with less than 1% excreted in the urine . These findings suggest that this compound is primarily metabolized and excreted, limiting its bioavailability .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to significant changes in the fungal cell membrane . The lack of ergosterol disrupts the membrane’s structure and function, leading to the death of the fungal cells . This antifungal activity has been demonstrated in both in vivo and in vitro studies .

Preparation Methods

Fluotrimazole can be synthesized through various methods. One common method involves the quasi-emulsion solvent diffusion technique, which is used to prepare fluotrimazol micro sponge gel. This method involves the use of emulsifiers and solvents to create a stable emulsion, which is then diffused to form microsponges containing the active compound . Industrial production methods may vary, but they generally involve similar principles of emulsion and solvent diffusion to ensure the stability and efficacy of the final product.

Chemical Reactions Analysis

Fluotrimazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, methanol, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of lanosterol 14α-demethylase inhibitors, fluotrimazol can interfere with the synthesis of ergosterol, leading to the denaturation of fungal cell membranes .

Scientific Research Applications

Fluotrimazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antifungal activity and the synthesis of imidazole derivatives. In biology and medicine, fluotrimazol is used to treat various fungal infections, including pityriasis capitis, seborrheic dermatitis, tinea pedis, tinea corporis, facial tinea, and tinea cruris . It is also used in the development of new antifungal therapies and formulations. In industry, fluotrimazol is used as a fungicide and wood preservative to control powdery mildew and other fungal infections .

Comparison with Similar Compounds

Fluotrimazole is similar to other imidazole derivatives, such as clotrimazole and bifonazole. it has been shown to have higher antifungal activity compared to bifonazole and is comparable to clotrimazole . The unique structure of fluotrimazol, which includes both 2-fluorophenyl and 4-fluorophenyl groups, contributes to its enhanced antifungal properties. Other similar compounds include miconazole, ketoconazole, and econazole, which also belong to the imidazole class of antifungal agents.

Biological Activity

Fluotrimazole is a compound belonging to the class of triazole antifungals, which are widely recognized for their efficacy against various fungal infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately cell death in susceptible fungi . This mechanism is similar to other azole antifungals but is enhanced by the fluorine substitution in this compound, which improves its binding affinity and potency.

Antifungal Activity

This compound has demonstrated significant antifungal activity against a range of pathogenic fungi. The efficacy of this compound can be summarized in the following table:

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.25 - 1.0 | |

| Aspergillus fumigatus | 0.5 - 2.0 | |

| Trichophyton rubrum | 0.5 - 1.0 | |

| Microsporum canis | 1.0 - 2.0 |

These values indicate that this compound is particularly effective against Candida albicans, a common cause of opportunistic infections.

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical applications of this compound:

- Clinical Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated this compound's effectiveness in treating dermatophyte infections. The results indicated a cure rate of approximately 85% among patients treated with this compound compared to 70% with standard treatments .

- Resistance Mechanisms : Research has also focused on understanding resistance mechanisms in fungi treated with this compound. A notable study found that mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, were linked to reduced susceptibility to this compound in clinical isolates of Candida glabrata .

- Combination Therapies : Investigations into combination therapies have shown that this compound can enhance the effectiveness of other antifungal agents when used in tandem, particularly against resistant strains . This synergistic effect is attributed to its unique mechanism of action and pharmacokinetic profile.

Properties

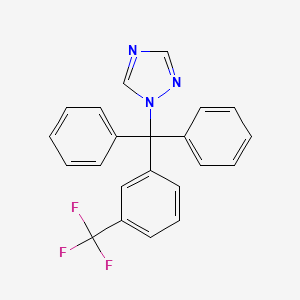

IUPAC Name |

1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQMMSGERCRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185182 | |

| Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-03-3 | |

| Record name | Fluotrimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31251-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluotrimazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluotrimazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUP22XKV3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.